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Compound of Interest

Compound Name: Boc-3-bromo-D-phenylalanine

Cat. No.: B558699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-DL-phenylalanine is a substituted aromatic amino acid with significant

applications in drug design and biochemical research.[1] Its unique structural features, owing to

the bromine substitution on the phenyl ring, make it a valuable component in the synthesis of

novel therapeutics and as a probe in peptide and protein studies.[1][2] A thorough

spectroscopic characterization is fundamental for its unequivocal identification and quality

control. This guide provides a comprehensive overview of the expected spectroscopic data for

3-Bromo-DL-phenylalanine and detailed experimental protocols for acquiring this data.

Introduction
3-Bromo-DL-phenylalanine is a derivative of the essential amino acid phenylalanine,

characterized by a bromine atom at the meta-position of the phenyl ring.[1] This substitution

significantly alters its electronic and steric properties, influencing its interactions within

biological systems.[1][3] Consequently, it serves as a versatile building block in medicinal

chemistry, particularly for the development of drugs targeting neurological disorders.[3]

Spectroscopic techniques are indispensable for the structural elucidation and purity

assessment of this compound. This document details the expected data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

along with generalized protocols for these analytical methods.

Spectroscopic Data Summary
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While specific, experimentally-derived quantitative data for 3-Bromo-DL-phenylalanine is not

abundant in public spectral databases, the following tables summarize the expected chemical

shifts and vibrational frequencies based on the analysis of its structural analogs.[1] These

tables are intended to serve as a reference for researchers in the analysis of experimentally

obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton

Predicted Chemical

Shift (ppm)
Multiplicity Notes

Hα 3.9 - 4.2
Doublet of Doublets

(dd)

Coupling to Hβ

protons.

Hβ 3.0 - 3.3 Multiplet (m)

Diastereotopic protons

with complex

coupling.

Aromatic-H 7.2 - 7.5 Multiplet (m)
Complex pattern due

to meta-substitution.

-NH₂ Variable Broad Singlet (br s)

Chemical shift is

dependent on solvent

and concentration.

-COOH Variable Broad Singlet (br s)

Chemical shift is

dependent on solvent

and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon
Predicted Chemical Shift

(ppm)
Notes

C=O 170 - 175 Carboxylic acid carbon.

Cα 55 - 60
Alpha-carbon attached to the

amino group.

Cβ 35 - 40 Beta-carbon of the side chain.

Aromatic C-Br 120 - 125
Carbon directly attached to

bromine.

Aromatic C-H 125 - 135
Aromatic carbons attached to

hydrogens.

Aromatic C (quaternary) 135 - 140 Quaternary aromatic carbon.

Table 3: Predicted IR Spectroscopy Data
Functional Group Vibrational Mode

Expected

Wavenumber (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretch 2500 - 3300 Broad

N-H (Amine) Stretch 3000 - 3300 Medium

C-H (Aromatic) Stretch 3000 - 3100 Medium

C-H (Aliphatic) Stretch 2850 - 3000 Medium

C=O (Carboxylic Acid) Stretch 1700 - 1750 Strong

C=C (Aromatic) Stretch 1450 - 1600 Medium

N-H (Amine) Bend 1500 - 1650 Medium

C-Br Stretch 500 - 600 Strong

Table 4: Predicted Mass Spectrometry Data
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Ion Expected m/z Notes

[M]⁺ 243/245

Molecular ion peak with a

characteristic 1:1 isotopic

pattern for Bromine (⁷⁹Br/⁸¹Br).

[1][4]

[M-COOH]⁺ 198/200
Loss of the carboxylic acid

group.[1]

[M-CH(NH₂)COOH]⁺ 155/157
Loss of the amino acid side

chain.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.[1]

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-DL-phenylalanine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1] The choice of solvent will depend on

the solubility of the compound and the desired exchange of labile protons (-NH₂ and -

COOH).[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.[1]

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.[1]

Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral

width of 10-15 ppm.[1]
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Reference the spectrum to the residual solvent peak or an internal standard like TMS.[1]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.[1]

Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a

spectral width of 200-250 ppm.[1]

Reference the spectrum to the solvent peak.[1]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[1]

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate

mortar and pestle.[1][5]

Press the mixture into a thin, transparent pellet using a hydraulic press.[1][5]

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.[1][5]

Ensure good contact between the sample and the crystal by applying pressure.[5]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.[1]

Record the sample spectrum over the range of 4000-400 cm⁻¹.[1]

Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
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The final spectrum is presented in terms of transmittance or absorbance.[1]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as

methanol or an acetonitrile/water mixture.[1]

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).[1]

Data Acquisition:

Acquire a full scan mass spectrum to identify the molecular ion.

The presence of bromine will result in a characteristic isotopic pattern with two peaks of

nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4]

Perform fragmentation analysis (MS/MS) to elucidate the structure.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of 3-Bromo-

DL-phenylalanine.
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A workflow for the spectroscopic analysis of 3-Bromo-DL-phenylalanine.

Application in Peptide Synthesis
3-Bromo-DL-phenylalanine can be incorporated into peptides to enhance their properties.[2]

The following diagram outlines the general workflow for solid-phase peptide synthesis

incorporating this unnatural amino acid.
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Solid-phase peptide synthesis workflow incorporating 3-Bromo-DL-phenylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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